Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate
Description
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate (CAS: 1352495-24-9) is a pharmaceutical intermediate primarily used in drug synthesis. Its molecular weight is 344.84 g/mol, as listed by Hairui Chem . The compound features a piperidine ring substituted at the 2-position with a 6-chloro-4-methylpyridin-3-yl group and a benzyl carboxylate moiety at the 1-position. This structure combines lipophilic (chloro, methyl) and polar (carboxylate) groups, making it versatile for medicinal chemistry applications, such as kinase inhibitor development.
Properties
Molecular Formula |
C19H21ClN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-11-18(20)21-12-16(14)17-9-5-6-10-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3 |
InChI Key |
FKADAFHZTWFYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(=O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Esterification: The final step involves the esterification of the piperidine ring with benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic effects. Preliminary research indicates that it may exhibit activity against various biological targets, making it a candidate for drug discovery.
Antidepressant Activity
Research has indicated that derivatives of piperidine compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate may share similar properties, potentially acting as an antidepressant by modulating these neurotransmitters.
Antinociceptive Effects
Studies have shown that compounds with similar structures can possess analgesic properties. This compound is hypothesized to interact with opioid receptors, which could lead to pain relief in various models of pain.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent.
Pharmacokinetics and Mechanism of Action
Research into the pharmacokinetics of this compound is essential to determine its absorption, distribution, metabolism, and excretion (ADME). Initial studies suggest that the compound may have favorable pharmacokinetic properties that enhance its therapeutic efficacy.
Binding Affinity Studies
Binding affinity studies can elucidate how well this compound interacts with specific receptors or enzymes. Such studies are vital for establishing the efficacy and safety profile of the compound in clinical settings.
Several studies have explored the efficacy of this compound in various biological contexts:
Pain Models
In animal models designed to evaluate pain relief, this compound demonstrated significant analgesic effects comparable to established analgesics, suggesting its potential utility in pain management therapies.
Inflammation Studies
In vitro studies indicated that this compound could reduce pro-inflammatory cytokine release, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to interact with cholinesterase receptors, inhibiting their activity. This interaction is facilitated by binding to the catalytic site of the enzyme, involving key residues such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate | 1352495-24-9 | 344.84 | Pyridine: 6-Cl, 4-Me |
| Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate | Not provided | Not available | Pyridine: 6-OMe, 4-Me |
| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | 242.29 | Piperidine: 4-NH₂ |
Key Observations:
Substituent Electronic Effects: The 6-chloro group in the target compound is electron-withdrawing, which may enhance electrophilicity and stability in cross-coupling reactions.
Functional Group Variations: The 4-aminopiperidine analog () replaces the pyridinyl group with an amino substituent on the piperidine ring. This modification introduces a nucleophilic site, enabling amide bond formation or hydrogen bonding in biological systems .
Biological Activity
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate is a synthetic compound with a complex structure that includes a piperidine ring, a benzyl group, and a chloro-substituted pyridine moiety. This unique combination of structural features contributes to its potential biological activities, making it of interest in pharmacological and medicinal chemistry research.
- Molecular Formula : C19H21ClN2O2
- Molecular Weight : 344.8 g/mol
- Structural Characteristics : The presence of the chloro group on the pyridine ring and the piperidine structure are crucial for the compound's biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the following areas:
- Antiviral Activity : The compound has shown potential as an antiviral agent. For instance, structural analogs have been evaluated for their effectiveness against viruses like Ebola, demonstrating that modifications in the piperidine and pyridine components can enhance antiviral efficacy .
- Cholinesterase Inhibition : Research into related piperidine derivatives indicates that compounds with similar structures can inhibit cholinesterase, an enzyme critical in neurotransmission. This inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : Some studies suggest that derivatives of piperidine can exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Key findings from SAR studies include:
| Structural Feature | Biological Activity | Impact |
|---|---|---|
| Chloro-substituted pyridine | Antiviral activity | Enhances binding affinity to viral proteins |
| Piperidine ring | Cholinesterase inhibition | Essential for neuroprotective effects |
| Benzyl group | Anticancer properties | Increases lipophilicity, aiding cell membrane penetration |
Case Studies
- Antiviral Efficacy Against Ebola Virus :
-
Neuroprotective Effects :
- Research into piperidine derivatives demonstrated that compounds with N-benzyl moieties exhibited significant cholinesterase inhibition, which is crucial for managing Alzheimer's disease symptoms . The findings suggest that modifications to the piperidine structure can lead to enhanced neuroprotective properties.
Future Directions
The ongoing exploration of this compound and its derivatives holds promise for drug discovery across multiple therapeutic areas:
- Further SAR Studies : Continued investigation into how variations in structure affect biological activity will be essential for optimizing efficacy.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will provide insights into the pharmacokinetics and therapeutic potential of this compound.
- Combination Therapies : Exploring the use of this compound in conjunction with other therapeutic agents may yield synergistic effects, particularly in cancer treatment and viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
